molecular formula C34H37N5O6 B13382833 Cbz-DL-His-DL-Phe-DL-Phe-OEt

Cbz-DL-His-DL-Phe-DL-Phe-OEt

Cat. No.: B13382833
M. Wt: 611.7 g/mol
InChI Key: BACUIVJHGVZWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-His-Phe-Phe-OEt: is a synthetic peptide compound that has gained attention in biochemical research. It is composed of a sequence of amino acids: histidine, phenylalanine, and phenylalanine, with an ethyl ester group at the C-terminus. This compound is often used as a substrate in enzymatic studies, particularly with pepsin, due to its specific structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-His-Phe-Phe-OEt typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

Industrial Production Methods: Industrial production of Z-His-Phe-Phe-OEt follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of large-scale purification systems, such as preparative HPLC, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Z-His-Phe-Phe-OEt undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Z-His-Phe-Phe-OEt is widely used in scientific research due to its versatility:

    Biochemistry: As a substrate for studying enzyme kinetics, particularly with pepsin.

    Medicine: Investigating the inhibition of glucose transport, similar to HIV protease inhibitors.

    Chemistry: Understanding peptide bond formation and cleavage mechanisms.

Mechanism of Action

The primary mechanism of action for Z-His-Phe-Phe-OEt involves its interaction with enzymes like pepsin. The compound binds to the active site of the enzyme, where specific amino acid residues facilitate the cleavage of peptide bonds. The histidine residue plays a crucial role in this process, acting as a proton donor or acceptor, thereby enhancing the enzyme’s catalytic efficiency .

Comparison with Similar Compounds

  • Z-His-Phe-Phe-NH2
  • Z-Gly-His-Phe-Phe-OEt
  • Z-His-Gly-Phe-Phe-OEt
  • Bz-Lys-Phe-Phe-OEt

Comparison: Z-His-Phe-Phe-OEt is unique due to its specific sequence and the presence of an ethyl ester group at the C-terminus. This structure makes it a preferred substrate for pepsin, as it closely mimics natural peptide substrates. Compared to similar compounds, Z-His-Phe-Phe-OEt exhibits higher specificity and efficiency in enzymatic reactions .

Properties

IUPAC Name

ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37N5O6/c1-2-44-33(42)30(19-25-14-8-4-9-15-25)38-31(40)28(18-24-12-6-3-7-13-24)37-32(41)29(20-27-21-35-23-36-27)39-34(43)45-22-26-16-10-5-11-17-26/h3-17,21,23,28-30H,2,18-20,22H2,1H3,(H,35,36)(H,37,41)(H,38,40)(H,39,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACUIVJHGVZWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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